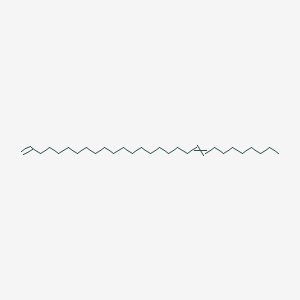
Nonacosa-1,20-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonacosa-1,20-diene is a long-chain hydrocarbon with the molecular formula C29H56 It is a type of diene, meaning it contains two double bonds within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonacosa-1,20-diene can be synthesized through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting with an alkene, the free radical halogenation of the allylic carbon using N-bromosuccinimide (NBS) can be employed . Another method involves the use of lithium 2,5-dihydroxybenzoate (LiDHB) matrix to improve ionization and quality of mass spectrometry spectra .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The choice of method depends on the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Nonacosa-1,20-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of epoxides or alcohols.
Reduction: This reaction involves the addition of hydrogen, typically converting the double bonds into single bonds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce epoxides or alcohols, while reduction typically yields alkanes.
Scientific Research Applications
Nonacosa-1,20-diene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic nature.
Industry: It is used in the production of synthetic polymers and as a lubricant additive.
Mechanism of Action
The mechanism of action of nonacosa-1,20-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as cycloaddition reactions. For example, the Diels-Alder reaction involves the addition of an alkene to the diene, forming a cyclohexene product through a cyclic transition state .
Comparison with Similar Compounds
Nonacosa-1,20-diene can be compared with other long-chain hydrocarbons, such as:
Nonacosane: A straight-chain hydrocarbon with the molecular formula C29H60.
Heptacosa-1,18-diene: Another long-chain diene with similar properties.
Hentriaconta-1,22-diene: A longer-chain diene with additional double bonds.
This compound is unique due to its specific chain length and the position of its double bonds, which influence its chemical reactivity and applications.
Properties
CAS No. |
104899-41-4 |
|---|---|
Molecular Formula |
C29H56 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
nonacosa-1,20-diene |
InChI |
InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,18,20H,1,4-17,19,21-29H2,2H3 |
InChI Key |
GWMUSMWRNDPWOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















